5'-Bromo-2'-fluoro-3'-nitroacetanilide
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Overview
Description
5’-Bromo-2’-fluoro-3’-nitroacetanilide is a chemical compound with the molecular formula C₈H₆BrFN₂O₃ and a molecular weight of 277.05 g/mol . It is also known by its IUPAC name, N-(5-bromo-2-fluoro-3-nitrophenyl)acetamide . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an acetanilide core.
Preparation Methods
The synthesis of 5’-Bromo-2’-fluoro-3’-nitroacetanilide typically involves the nitration of 5-bromo-2-fluoroaniline followed by acetylation. The reaction conditions for nitration generally include the use of concentrated nitric acid and sulfuric acid as catalysts . The acetylation step involves reacting the nitrated product with acetic anhydride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5’-Bromo-2’-fluoro-3’-nitroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetanilide moiety, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5’-Bromo-2’-fluoro-3’-aminoacetanilide .
Scientific Research Applications
5’-Bromo-2’-fluoro-3’-nitroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is used in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-3’-nitroacetanilide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The bromine and fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, affecting their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5’-Bromo-2’-fluoro-3’-nitroacetanilide can be compared with similar compounds such as:
2-Bromo-5-fluoroaniline: This compound lacks the nitro and acetanilide groups, making it less reactive in certain chemical reactions.
3-Acetamido-5-bromo-2-fluoronitrobenzene: This is a synonym for 5’-Bromo-2’-fluoro-3’-nitroacetanilide, highlighting its structural similarity.
5-Fluoronitrobenzothiazole: This compound contains a thiazole ring, which imparts different chemical properties and reactivity.
The uniqueness of 5’-Bromo-2’-fluoro-3’-nitroacetanilide lies in its combination of bromine, fluorine, and nitro groups, which confer specific reactivity and applications in various fields .
Properties
IUPAC Name |
N-(5-bromo-2-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-6-2-5(9)3-7(8(6)10)12(14)15/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVZYBUNUQDKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313588-91-8 |
Source
|
Record name | 5'-Bromo-2'-fluoro-3'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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